Target-Specific Enzymatic Inhibition Profile: Cytochrome P450 3A4 (CYP3A4)
2-chloro-4-(1H-imidazol-1-yl)pyrimidine exhibits a moderate, quantifiable inhibitory effect on the major drug-metabolizing enzyme CYP3A4, with an IC50 of 5.60 μM. In contrast, its activity against the related isoforms CYP2C8 and CYP2B6 is weaker, with IC50 values of 8.60 μM and 20.0 μM, respectively [1]. This 1.5-fold and 3.6-fold difference in potency suggests a degree of isoform selectivity within the cytochrome P450 family.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.60 μM |
| Comparator Or Baseline | CYP2C8: 8.60 μM; CYP2B6: 20.0 μM |
| Quantified Difference | 1.5-fold less potent vs. CYP2C8; 3.6-fold less potent vs. CYP2B6 |
| Conditions | Human liver microsomes using midazolam (CYP3A4), amodiaquine (CYP2C8), and bupropion (CYP2B6) as substrates. |
Why This Matters
Understanding a compound's CYP inhibition profile is crucial for early ADME-Tox assessment in drug discovery; this data provides a specific, measurable baseline for predicting potential drug-drug interaction liabilities compared to less well-characterized analogs.
- [1] BindingDB. (n.d.). BDBM50366391: CHEMBL4173088. https://bindingdb.org View Source
